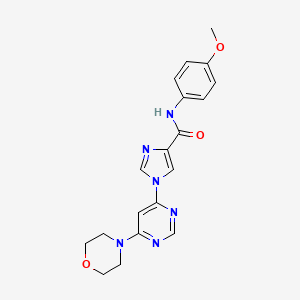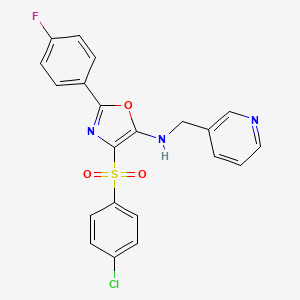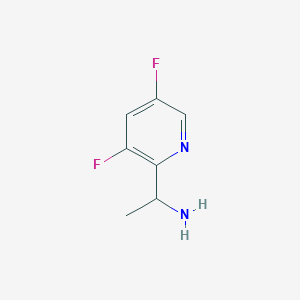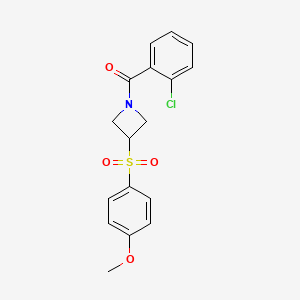
N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic use in various diseases.
Wirkmechanismus
N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide inhibits the activity of PAK kinases by binding to the ATP-binding site of the kinase domain (6). This results in the inhibition of downstream signaling pathways that are involved in cell proliferation, migration, and survival. Inhibition of PAK kinases also leads to the activation of the Hippo signaling pathway, which regulates organ size, tissue homeostasis, and cell differentiation (7).
Biochemical and Physiological Effects:
N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide has been shown to have several biochemical and physiological effects. Inhibition of PAK kinases by N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide has been found to reduce the phosphorylation of several downstream targets such as LIMK, cofilin, and myosin light chain, which are involved in actin cytoskeleton dynamics and cell migration (8). It has also been found to induce cell cycle arrest and apoptosis in cancer cells (9). Additionally, N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide has been shown to reduce the production of reactive oxygen species (ROS) and oxidative stress in models of ischemia and traumatic brain injury (10).
Vorteile Und Einschränkungen Für Laborexperimente
N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in scientific research, and its mechanism of action is well understood. However, there are some limitations to the use of N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide in lab experiments. It has been found to have off-target effects on other kinases such as Aurora-A and Aurora-B, which may affect the interpretation of the results (11). Additionally, its solubility in aqueous solutions is limited, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide. One potential direction is the development of more potent and selective inhibitors of PAK kinases that can overcome the limitations of N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide. Another direction is the investigation of the role of PAK kinases in other diseases such as cardiovascular disease and diabetes. Additionally, the combination of N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide with other therapeutic agents such as chemotherapy and immunotherapy may enhance its efficacy in cancer treatment. Finally, the development of novel drug delivery systems that can improve the bioavailability and efficacy of N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide in vivo may also be a promising direction for future research.
Conclusion:
N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic use in various diseases. Its mechanism of action involves the inhibition of PAK kinases, which play a crucial role in cell proliferation, migration, and survival. It has several biochemical and physiological effects, including the reduction of cancer cell growth and metastasis, inflammation, and neuronal cell death. While there are some limitations to the use of N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide in lab experiments, its potential therapeutic applications and future directions for research make it an exciting area of study in the field of drug discovery and development.
Synthesemethoden
The synthesis of N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide involves the reaction of 1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxylic acid with 4-methoxyphenyl isocyanate in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) under an inert atmosphere at room temperature. The resulting product is purified by column chromatography to obtain N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide as a white solid.
Wissenschaftliche Forschungsanwendungen
N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide has been studied extensively in scientific research for its potential therapeutic use in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of several kinases such as PAK1, PAK2, and PAK4, which play a crucial role in cell proliferation, migration, and survival (2). Inhibition of these kinases by N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide has been found to suppress the growth and metastasis of cancer cells in vitro and in vivo (3). Additionally, N~4~-(4-methoxyphenyl)-1-(6-morpholino-4-pyrimidinyl)-1H-imidazole-4-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 (4). It has also been found to have neuroprotective effects by reducing neuronal cell death in models of ischemia and traumatic brain injury (5).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-1-(6-morpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-27-15-4-2-14(3-5-15)23-19(26)16-11-25(13-22-16)18-10-17(20-12-21-18)24-6-8-28-9-7-24/h2-5,10-13H,6-9H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALCTWCEBYCBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2436227.png)
![N-(2-methoxyethyl)-3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2436228.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide](/img/structure/B2436231.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2436232.png)



![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide](/img/structure/B2436238.png)

![3-Bromo-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B2436244.png)

![2,6-Di-tert-butyl-4-[2-(phenylamino)-1,3-thiazol-4-yl]phenol hydrobromide](/img/structure/B2436246.png)
![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2436250.png)